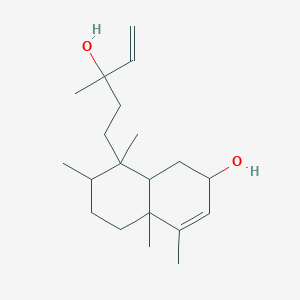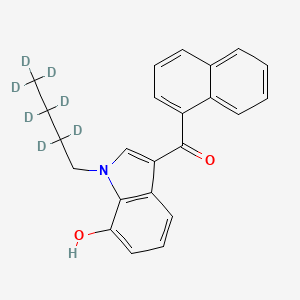
GSK-J2 (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The histone H3 lysine 27 (H3K27) demethylase JMJD3 plays important roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer. GSK-J2 is a pyridine regio-isomer of GSK-J1 which poorly inhibits JMJD3 (IC50 > 100 μM), making it an appropriate negative control for in vitro studies involving GSK-J1. For in vivo research, cell-permeable prodrug forms of GSK-J1 and GSK-J2 are available as GSK-J4 and GSK-J5, respectively. See the Structural Genomics Consortium (SGC) website for more information.
Aplicaciones Científicas De Investigación
Gitelman Syndrome Research
Gitelman syndrome (GS) is a salt-losing tubulopathy characterized by various symptoms and is caused by mutations in the SLC12A3 gene. This syndrome is managed by oral magnesium and potassium supplements, and a liberal salt intake. The current state of knowledge and research agenda related to the diagnostic evaluation, management, and treatment of GS is substantial. Researchers like Blanchard et al. (2017) in "Kidney International" and Riveira-Muñoz et al. (2007) in "Journal of the American Society of Nephrology" have made significant contributions to this field (Blanchard et al., 2017), (Riveira-Muñoz et al., 2007).
Sodium-Related Cellular Studies
Studies like those conducted by Cao et al. (2014) on sodium palmitate, a saturated fatty acid, and its effects on human liver cells, highlight the importance of sodium in various cellular processes. The study investigates the induction of lipoapoptosis and the underlying mechanisms, emphasizing the role of sodium compounds in cellular biology (Cao et al., 2014).
Sodium in Energy Storage Technologies
Research into sodium batteries, as highlighted by Dive et al. (2018) in "The Journal of Physical Chemistry. B", explores the potential of sodium-based compounds in energy storage. This research is crucial for advancing technologies in areas like solid-state sodium batteries, which are a promising avenue for safe and cost-effective energy storage (Dive et al., 2018).
Sodium and Plant Responses to Stress
The role of sodium in plant responses to salt stress is an area of research that is gaining attention. Studies like that of Wu et al. (2018) in "Plant and Soil" delve into the importance of sodium and potassium in plant salt stress response. This research is vital for understanding how plants cope with salinity, which is a significant global agricultural issue (Wu et al., 2018).
Propiedades
Fórmula molecular |
C22H23N5O2 · Na |
|---|---|
Peso molecular |
412.4 |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26); |
Clave InChI |
LFPRQFGWKMRKLV-UHFFFAOYSA-N |
SMILES |
OC(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CN=C4)=N1)=O.[Na] |
Sinónimos |
3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





